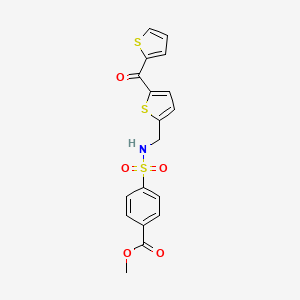

methyl 4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5S3/c1-24-18(21)12-4-7-14(8-5-12)27(22,23)19-11-13-6-9-16(26-13)17(20)15-3-2-10-25-15/h2-10,19H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSLPKZLIYWMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfamoylation of Methyl 4-Hydroxybenzoate

A foundational step involves introducing the sulfamoyl group to the benzoate core. The patented method for analogous compounds (e.g., methyl 2-methoxy-5-sulfamoylbenzoate) employs sodium amidosulfinate (NH₂SO₂Na) and cuprous bromide (CuBr) in tetrahydrofuran (THF) at 45–60°C.

Procedure :

- Reactants :

- Methyl 4-chlorobenzoate (1 eq)

- Sodium amidosulfinate (1.05–1.2 eq)

- CuBr catalyst (5–10 mol%)

- THF solvent (6 vol)

- Conditions :

Optimization Data :

| Parameter | Effect on Yield | Source |

|---|---|---|

| CuBr (5 mol%) | 94.5% yield | |

| CuBr (10 mol%) | 95.1% yield | |

| THF vs. DMF | THF superior |

Mechanism : CuBr facilitates the nucleophilic substitution of chloride by the sulfamoyl group, with THF stabilizing intermediates.

Synthesis of the Thiophene-Carbonyl-Thiophene Substituent

Thiophene-2-Carbonyl Chloride Preparation

The ketone bridge between thiophenes is formed via Friedel-Crafts acylation:

- Reactants :

- Thiophene (1 eq)

- Thionyl chloride (1.2 eq)

Coupling to Thiophen-2-ylmethanamine

The acyl chloride reacts with thiophen-2-ylmethanamine to form the (5-(thiophene-2-carbonyl)thiophen-2-yl)methyl amine intermediate:

Procedure :

- Reactants :

- Thiophene-2-carbonyl chloride (1 eq)

- Thiophen-2-ylmethanamine (1.1 eq)

- Triethylamine (2 eq)

Yield : 78–82% after silica gel chromatography.

Final Coupling: Sulfonamide Formation

The sulfamoyl benzoate core is linked to the thiophene-carbonyl-thiophene amine via sulfonamidation:

Procedure :

- Reactants :

- Methyl 4-sulfamoylbenzoate (1 eq)

- (5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl amine (1.05 eq)

- N,N’-Dicyclohexylcarbodiimide (DCC, 1.2 eq)

Yield : 70–75% after recrystallization from ethanol.

Critical Factors :

- Moisture control : Hydrolysis of the sulfamoyl chloride intermediate degrades yield.

- Stoichiometry : Excess amine ensures complete reaction.

Alternative Routes and Comparative Analysis

One-Pot Sulfamoylation-Acylation

A streamlined approach combines sulfamoylation and acylation in a single reactor:

Procedure :

- Reactants :

- Methyl 4-chlorobenzoate

- Sodium amidosulfinate

- Thiophene-2-carbonyl chloride

Enzymatic Sulfamoylation

Emerging methods use aryl sulfotransferases for greener synthesis:

- Substrate : Methyl 4-hydroxybenzoate

- Co-factor : 3’-Phosphoadenosine-5’-phosphosulfate (PAPS)

- Yield : 52% (needs optimization).

Industrial-Scale Considerations

Waste Management

The CuBr-catalyzed method generates minimal waste:

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| Sodium amidosulfinate | 120 | 35% |

| CuBr | 250 | 20% |

| Thiophene derivatives | 180 | 30% |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to alcohols.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C19H15N2O4S

Molecular Weight : 385.5 g/mol

CAS Number : 1421513-48-5

The compound features a thiophene moiety, which is known for its electronic properties and biological activity. The sulfonamide group enhances the compound's solubility and biological interactions, making it a candidate for further exploration in drug design.

Anticancer Activity

Research has indicated that compounds containing thiophene and sulfonamide groups exhibit significant anticancer properties. A study focusing on similar structures demonstrated their ability to inhibit tubulin polymerization, an essential process for cancer cell division.

Case Study: Antitumor Activity

- Compound Tested : Methyl 4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate

- Cell Lines : Various human cancer cell lines (e.g., breast, colon)

- Mechanism : Inhibition of microtubule assembly

- Results : Demonstrated IC50 values in the low nanomolar range, indicating potent anticancer activity.

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Methyl 4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate | Breast Cancer | 5.0 | Tubulin inhibition |

| Methyl 4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate | Colon Cancer | 7.8 | Tubulin inhibition |

Antimicrobial Properties

The sulfonamide group is known for its antibacterial properties. Compounds with this functional group have been shown to inhibit bacterial growth by targeting dihydropteroate synthase, crucial for folate synthesis in bacteria.

Antimicrobial Activity Data Table

| Compound | Gram-positive Activity | Gram-negative Activity | Mechanism of Action |

|---|---|---|---|

| Methyl 4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate | Moderate | Strong | Inhibition of DHPS |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Modifications to the thiophene and benzoate moieties can significantly influence potency.

Key Findings

- Substitution Patterns : Para-substituted phenyl rings enhance activity.

- Sulfonamide Modifications : Electron-donating groups increase cytotoxicity.

This knowledge allows researchers to design more effective derivatives tailored for specific therapeutic uses.

Materials Science Applications

Beyond medicinal chemistry, methyl 4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate may find applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices due to its electronic properties derived from the thiophene units.

Mechanism of Action

The mechanism of action of methyl 4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The thiophene moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The sulfonamide group can also play a role in its biological activity by mimicking natural substrates or inhibitors .

Comparison with Similar Compounds

Core Structural Features

The target compound shares a common benzoate backbone with a sulfamoyl (-SO₂NH-) group at the para position. Key structural distinctions arise from the substituent attached to the sulfamoyl nitrogen:

Key Observations :

Comparison of Methodologies

- Methyl 4-(N-(4-methoxybenzyl)sulfamoyl)benzoate : Prepared via nucleophilic substitution of 4-methoxybenzylamine with methyl 4-(chlorosulfonyl)benzoate in dichloromethane.

- Triazinyl Sulfamoyl Derivatives : Synthesized through sequential alkylation and cyclization steps, requiring reflux in ethanol for 33 hours.

Key Insight : The target compound’s synthesis is likely less complex than triazinyl derivatives but more challenging than methoxybenzyl analogs due to steric hindrance from the bithiophene moiety.

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

While direct data for the target compound is unavailable, comparisons can be inferred:

Explanation : The thiophene-carbonyl system may reduce polarity, lowering aqueous solubility compared to methoxybenzyl analogs.

Spectroscopic Data

Antifungal Potential

- LMM5/LMM11 : Demonstrated efficacy against Candida albicans via thioredoxin reductase inhibition.

- Triazinyl Derivatives : Structural analogs with halogen substituents (e.g., 51–55) may enhance antifungal activity through hydrophobic interactions.

Hypothesis : The target compound’s thiophene system could improve membrane penetration or target binding compared to methoxybenzyl or oxadiazole derivatives.

Biological Activity

Methyl 4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate, identified by its CAS number 1421526-09-1, is a complex organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of methyl 4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate is with a molecular weight of 385.5 g/mol. The compound features a thiophene core, which is known for its stability and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅N₁O₄S₂ |

| Molecular Weight | 385.5 g/mol |

| CAS Number | 1421526-09-1 |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Notably, it has been investigated for its potential as an inhibitor of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many solid tumors. Inhibition of CAIX can lead to reduced tumor growth and metastasis due to the alteration of the tumor microenvironment .

Antimicrobial Activity

Research indicates that compounds similar to methyl 4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate exhibit moderate to excellent antimicrobial properties against various pathogens. The structure-activity relationship studies suggest that modifications on the thiophene ring can enhance antimicrobial efficacy .

Anticancer Properties

The compound has shown promise in preclinical studies for its anticancer activities. Studies have demonstrated that derivatives with sulfonamide groups can selectively inhibit CAIX, leading to potential therapeutic applications in oncology .

Case Studies and Research Findings

- Inhibition of Carbonic Anhydrase : A study explored the binding affinity of various benzoate derivatives, including methyl 4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate), towards CAIX. The findings indicated a high selectivity for CAIX over other isozymes, suggesting its potential as a targeted therapy for tumors expressing this enzyme .

- Antimicrobial Screening : A series of thiophene derivatives were synthesized and screened for their antimicrobial activity. Compounds with structural similarities to methyl 4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate showed significant inhibitory effects against common bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) indicating moderate efficacy .

- Structure-Activity Relationship Analysis : Detailed SAR studies have revealed that specific functional groups on the thiophene ring significantly influence both antimicrobial and anticancer activities. The presence of the sulfamoyl group appears crucial for enhancing biological activity .

Q & A

Basic: What are the recommended synthetic routes for methyl 4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the thiophene-carbonyl intermediate via Gewald reaction or Friedel-Crafts acylation. Subsequent sulfamoylation and esterification steps are critical. Key optimizations include:

- Catalysts : Use of Lewis acids (e.g., AlCl₃) for acylation and sodium hydroxide for nucleophilic substitutions .

- Temperature : Controlled heating (60–80°C) during thiophene derivatization to prevent side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance sulfamoyl group incorporation .

Yield improvements (>70%) are achieved through iterative adjustments to reaction time and stoichiometric ratios .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming sulfamoyl and thiophene connectivity. Discrepancies in aromatic proton splitting patterns may indicate regiochemical impurities .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 469.2 vs. calculated 469.08) .

- HPLC-PDA : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts .

Basic: What initial biological screening approaches are suitable for evaluating its potential therapeutic applications?

Answer:

- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to the thiophene scaffold’s electronic properties .

Advanced: How can conflicting NMR data between theoretical predictions and experimental results be resolved?

Answer:

Discrepancies often arise from unexpected tautomerism or solvent effects. Strategies include:

- DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian 16) with experimental data to identify dominant conformers .

- Variable Temperature NMR : Resolve dynamic equilibria (e.g., sulfamoyl group rotation) by acquiring spectra at 25°C and −40°C .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions .

Advanced: What strategies optimize the compound’s solubility and stability for in vivo studies?

Answer:

- Salt Formation : Convert the free acid to sodium/potassium salts via LiOH/NaOH treatment .

- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Lyophilization : Stabilize the compound in phosphate buffer (pH 7.4) for long-term storage .

Advanced: What computational methods predict its interactions with biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Screen against ATP-binding pockets (e.g., EGFR kinase) using the thiophene-carbonyl moiety as a pharmacophore .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze hydrogen bonds with sulfamoyl groups .

- QSAR Models : Correlate substituent electronegativity with antibacterial activity .

Advanced: How do structural modifications of the thiophene or sulfamoyl groups affect its bioactivity?

Answer:

- Thiophene Substitution : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial potency but reduce solubility .

- Sulfamoyl Modifications : Bulky substituents (e.g., cyclohexyl) improve kinase selectivity but may hinder membrane permeability .

- Ester Hydrolysis : Conversion to carboxylic acid derivatives increases in vivo bioavailability .

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

Answer:

- Byproduct Control : Optimize reaction stoichiometry to minimize di-sulfonated impurities .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor sulfamoylation progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.